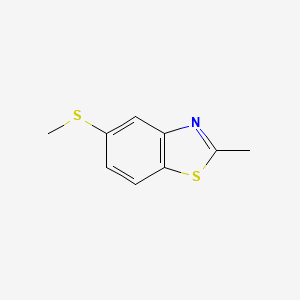

2-Methyl-5-methylthio-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCBZKUWJRXHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449627 | |

| Record name | 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68386-29-8 | |

| Record name | 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Methylthio Benzothiazole

Established Synthetic Pathways for 2-Methyl-5-methylthio-benzothiazole

The synthesis of this compound can be achieved through various strategies, ranging from linear multi-step sequences to more convergent one-pot and catalytic approaches.

A convenient and efficient four-step synthesis for this compound has been reported, starting from commercially available materials. tandfonline.com This linear sequence involves the initial formation of a substituted aniline, followed by diazotization and subsequent reactions to build the thiazole (B1198619) ring.

The established pathway is summarized below:

Step 1: The synthesis begins with the formation of a substituted thiophenol derivative.

Step 2: This intermediate undergoes a reaction to introduce an amino group, setting the stage for cyclization.

Step 3: The key benzothiazole (B30560) ring system is formed via a cyclization reaction, often involving condensation with an acetylating agent to install the 2-methyl group.

Step 4: A final step introduces the 5-methylthio group to yield the target compound.

A detailed representation of a known multi-step synthesis is provided in the table below. tandfonline.com

Table 1: Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Product | Description |

|---|---|---|---|---|

| 1 | 4-Bromoaniline (B143363) | 1. NaNO₂, HCl 2. KSCN, CuSCN | 4-Thiocyanatoaniline | Diazotization of 4-bromoaniline followed by Sandmeyer-type thiocyanation. |

| 2 | 4-Thiocyanatoaniline | Na₂S·9H₂O | 4-Aminothiophenol | Reduction of the thiocyanate (B1210189) group to the corresponding thiol. |

| 3 | 4-Aminothiophenol | Acetic anhydride (B1165640) | 2-Methyl-5-aminobenzothiazole | Cyclocondensation with acetic anhydride to form the 2-methylbenzothiazole (B86508) core. |

| 4 | 2-Methyl-5-aminobenzothiazole | 1. NaNO₂, H₂SO₄ 2. Dimethyl disulfide | this compound | Diazotization of the amino group followed by reaction with dimethyl disulfide to install the methylthio group. |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process. While a specific one-pot synthesis for this compound is not prominently documented, general methods for 2-substituted benzothiazoles are well-established and could be adapted. For instance, a three-component reaction involving an appropriately substituted aromatic amine, an aliphatic amine, and elemental sulfur can yield 2-substituted benzothiazoles under catalyst- and additive-free conditions. nih.gov This approach achieves the formation of multiple C-S and C-N bonds in a single operation. nih.gov

Another common one-pot strategy involves the condensation of 2-aminothiophenols with aldehydes. organic-chemistry.org For the target molecule, this would theoretically involve the reaction of 4-methylthio-2-aminothiophenol with an acetaldehyde (B116499) equivalent.

Catalysis provides powerful tools for the synthesis of benzothiazoles, often enabling milder reaction conditions and improved yields. A variety of catalytic systems have been developed for the general synthesis of the benzothiazole core. organic-chemistry.orgekb.eg

Acid Catalysis: Brønsted acids can catalyze the cyclization of 2-aminothiophenols with β-diketones under metal-free conditions to afford 2-substituted benzothiazoles. organic-chemistry.org

Iodine-Promoted Synthesis: Molecular iodine is an effective promoter for the condensation of 2-aminothiophenols with aldehydes, providing an efficient route to 2-substituted benzothiazoles. organic-chemistry.org

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse. ZnO-beta zeolite has been reported as an effective heterogeneous catalyst for the reaction of 2-aminothiophenol (B119425) with various aldehydes, highlighting a green chemistry approach. ekb.eg Similarly, cobalt oxide (Co₃O₄) nanoflakes have been used to catalyze the condensation of 2-aminothiophenol and benzaldehyde. ekb.eg These methods could potentially be applied to the synthesis of this compound using the appropriate substituted precursors.

Chemical Reactivity and Functionalization of this compound

The chemical reactivity of this compound is dictated by the electronic nature of the heterocyclic system and its substituents. The benzothiazole ring is generally electron-deficient, while the C2-methyl group provides a site for deprotonation and further functionalization.

The benzothiazole core can undergo various transformations. The benzene (B151609) portion can be subject to electrophilic substitution, while the thiazole ring exhibits its own distinct reactivity. Studies on the atmospheric oxidation of 2-methylbenzothiazole by hydroxyl radicals show that reactions can occur at both the benzene ring (leading to hydroxylated products) and the C2-methyl group (leading to the formation of an aldehyde, 2-formylbenzothiazole). acs.org This indicates that both the aromatic ring and the methyl group are potential sites for chemical modification.

Lithiation is a powerful synthetic tool for the C-H functionalization of heterocyclic compounds. In molecules like this compound, there are multiple potential sites for deprotonation by strong bases like organolithium reagents. The primary competition exists between deprotonation of the C2-methyl group (lateral lithiation) and deprotonation of the aromatic ring.

Direct studies on the lithiation of this compound are not widely available, but the behavior of related heterocyclic systems provides significant insight. The lithiation of 2-methyloxazoles with strong bases often results in a mixture of isomers, with deprotonation occurring at the 5-position of the ring and at the 2-methyl group. nih.gov However, selective formation of the 2-(lithiomethyl)oxazole can be achieved by using diethylamine (B46881) to kinetically mediate the equilibration from the initially formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole. nih.gov

Furthermore, studies on a range of methyl-substituted azoles, including isoxazoles and thiadiazoles, show that lateral lithiation at the methyl group is a common reaction pathway. researchgate.net However, ring lithiation and even ring cleavage can be competing processes, depending on the specific ring system and substituents. researchgate.net For this compound, the C2-methyl protons are expected to be acidic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making lateral lithiation a highly probable outcome. The resulting 2-(lithiomethyl) species would be a valuable nucleophilic intermediate for introducing a wide variety of functional groups.

Table 2: Lithiation Behavior of Selected Methyl-Substituted Azoles

| Compound | Base | Predominant Reaction | Product after Electrophilic Quench (e.g., CO₂) | Reference |

|---|---|---|---|---|

| 2-Methyloxazole | LDA | Competitive lithiation at C5 and methyl group | Mixture of oxazole-5-carboxylic acid and 2-oxazolylacetic acid | nih.gov |

| 2-Methyloxazole | LDA / Diethylamine | Selective lateral lithiation | 2-Oxazolylacetic acid | nih.gov |

| 3,5-Dimethylisoxazole | n-BuLi | Lateral lithiation | 3-Methyl-5-isoxazolylacetic acid | researchgate.net |

Based on these precedents, the lithiation of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would likely favor the formation of the 2-(lithiomethyl)benzothiazole derivative, a versatile intermediate for further synthetic transformations.

Reactions at the Benzothiazole Moiety

Electrophilic Substitution Reactions

The benzothiazole ring system is susceptible to electrophilic attack, primarily on the benzene portion of the molecule. In the case of this compound, the substitution pattern is directed by the activating effect of the methylthio group and the inherent reactivity of the benzothiazole nucleus.

Studies on the related compound, 2-methylbenzothiazole (MeBTH), have shown that it reacts with hydroxyl radicals (OH) in the gas phase, which can be considered an electrophilic attack. This reaction leads to the formation of hydroxylated products. The primary sites of attack are the carbon atoms on the benzene ring (C4, C5, C6, and C7). acs.org For this compound, the presence of the electron-donating methylthio group at the 5-position is expected to influence the regioselectivity of electrophilic substitution.

Transformations of the Methylthio Group

The methylthio group (-SMe) at the 5-position is a key site for chemical modification, offering a pathway to a variety of derivatives with potentially altered chemical and physical properties.

Oxidative Processes to Sulfoxides and Sulfones

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the substituent, making it electron-withdrawing.

While specific studies on this compound are not prevalent, the oxidation of the structurally analogous 2-(methylthio)-benzothiazole has been investigated. The proposed mechanism for its oxidation to the sulfoxide and subsequently to the sulfone involves the use of an oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst like a polyoxometalate. researchgate.net

The general transformation can be represented as follows:

Table 1: Oxidation of the Methylthio Group

| Starting Material | Oxidizing Agent | Product(s) |

| This compound | Peroxy acids (e.g., m-CPBA), Hydrogen peroxide | 2-Methyl-5-(methylsulfinyl)-benzothiazole (Sulfoxide) |

| 2-Methyl-5-(methylsulfinyl)-benzothiazole | Stronger oxidizing conditions | 2-Methyl-5-(methylsulfonyl)-benzothiazole (Sulfone) |

The oxidation of a methylthio group on a thiadiazole ring to a sulfone has also been achieved using hydrogen peroxide in the presence of a tungsten catalyst in glacial acetic acid. google.com Similar conditions could likely be applied to the oxidation of this compound.

Other Methylthio Group Modifications

Beyond oxidation, the methylthio group can potentially undergo other transformations. Research on benzothiazole-derived sulfones and sulfoxides has shown that they can react with biological thiols. nsf.gov This suggests that the sulfone derivative of this compound could serve as a reactive template for nucleophilic attack by thiols, leading to the displacement of the methylsulfonyl group and the formation of a new carbon-sulfur bond.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms provides insight into the reactivity and potential applications of this compound. Mechanistic studies on closely related benzothiazole derivatives offer a strong basis for predicting its chemical behavior.

The gas-phase reaction of 2-methylbenzothiazole with OH radicals has been studied in detail through both experimental and theoretical methods. acs.orgnih.gov The reaction proceeds via two main pathways:

Attack on the benzene ring : The hydroxyl radical adds to one of the carbon atoms of the benzene ring, leading to the formation of various hydroxy-2-methylbenzothiazole isomers. acs.org

Attack on the 2-methyl group : This pathway involves the abstraction of a hydrogen atom from the methyl group, followed by a series of reactions with molecular oxygen and nitrogen oxides to ultimately form 2-formylbenzothiazole. acs.orgnih.gov

These studies reveal that the substitution at the 2-position significantly influences the reaction pathways and products of benzothiazole derivatives. nih.gov For this compound, similar mechanistic pathways are expected, with the additional influence of the 5-methylthio group on the electronic distribution and stability of reaction intermediates.

The mechanism of benzothiazole synthesis itself often involves the intramolecular cyclization of an intermediate formed from 2-aminothiophenol and an aldehyde, followed by oxidation to the aromatic benzothiazole. rsc.org Mechanistic investigations have highlighted the role of in situ generated disulfides as photosensitizers in certain synthetic routes. nih.gov

Biological Activities and Pharmacological Potential of 2 Methyl 5 Methylthio Benzothiazole and Its Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The benzothiazole (B30560) scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives of 2-Methyl-5-methylthio-benzothiazole showing varied efficacy against a spectrum of pathogens. ingentaconnect.com The inherent chemical structure of benzothiazole, a fusion of benzene (B151609) and thiazole (B1198619) rings, allows it to interact effectively with biological targets in microorganisms. mdpi.com

Antibacterial Activity

Derivatives of benzothiazole have demonstrated considerable antibacterial properties against both Gram-positive and Gram-negative bacteria. ingentaconnect.comnih.gov The search for novel antibiotics is driven by the urgent need to combat the global challenge of antimicrobial resistance. nih.gov Benzothiazole derivatives have emerged as a promising class of compounds in this effort. ingentaconnect.comnih.gov

Research has shown that the antibacterial efficacy of these compounds can be significant. For instance, certain benzothiazole derivatives clubbed with isatin (B1672199) have shown excellent activity against E. coli and P. aeruginosa, in some cases surpassing the efficacy of standard drugs like ciprofloxacin. nih.gov Similarly, pyrimidinylbenzazolyl urea (B33335) derivatives containing a benzothiazole moiety exhibited strong activity against B. subtilis. nih.gov The substitution patterns on the benzothiazole ring play a crucial role in determining the antibacterial potency.

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/ZOI) | Reference |

|---|---|---|---|

| Isatin-Benzothiazole Hybrid (41c) | E. coli | MIC: 3.1 µg/ml | nih.gov |

| Isatin-Benzothiazole Hybrid (41c) | P. aeruginosa | MIC: 6.2 µg/ml | nih.gov |

| Pyrimidinylbenzazolyl Urea (111) | B. subtilis | ZOI: 40 ± 1.3 mm | nih.gov |

| Furane-Benzothiazole (107b) | S. cerevisiae | MIC: 1.6 µM | nih.gov |

| Furane-Benzothiazole (107d) | S. cerevisiae | MIC: 3.13 µM | nih.gov |

| Sulfonamide-Benzothiazole (66c) | P. aeruginosa, S. aureus, E. coli | MIC: 3.1–6.2 µg/ml | nih.gov |

MIC: Minimum Inhibitory Concentration; ZOI: Zone of Inhibition.

Antifungal Activity

The antifungal potential of benzothiazole derivatives is also well-documented. mdpi.com Studies have revealed that some of these compounds exhibit potent activity against various fungal strains, in some instances proving more effective than established antifungal agents like ketoconazole (B1673606) and bifonazole. mdpi.com

For example, a series of novel heteroarylated benzothiazoles demonstrated promising antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.47 mg/mL. mdpi.com The structural modifications, such as the introduction of different heteroaryl moieties, significantly influence their antifungal potency.

Antiviral Properties

The benzothiazole nucleus is a key component in a variety of compounds with significant antiviral activity. mdpi.comijrps.com These derivatives have been investigated for their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). mdpi.comnih.gov

The versatility of the benzothiazole structure allows for substitutions that can enhance its binding to viral components and inhibit viral replication. mdpi.com For example, substitutions at the 2nd position of the benzothiazole ring with various aryl moieties like pyrazole (B372694) or pyridine (B92270) are known to confer antiviral activity. mdpi.com Furthermore, adding a methyl group at the 5th or 6th position can increase the potency of these antiviral compounds. mdpi.com Research has highlighted benzothiazole derivatives as inhibitors of viral enzymes like the HCV NS5B polymerase. mdpi.comresearchgate.net

Proposed Underlying Antimicrobial Mechanisms

The antimicrobial effects of benzothiazole derivatives are attributed to their ability to inhibit essential microbial enzymes. nih.govnih.gov The proposed mechanisms are diverse and target critical cellular processes in bacteria and fungi.

Key enzymatic targets identified in bacteria include:

DNA gyrase: Inhibition of this enzyme disrupts DNA replication. nih.govnih.gov

Peptide deformylase: Essential for bacterial protein synthesis. nih.govnih.gov

Dihydropteroate synthase: An enzyme crucial for folate synthesis, which is necessary for bacterial growth. nih.govnih.gov

Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB): Involved in the synthesis of the bacterial cell wall. nih.govmdpi.com

Tyrosyl-tRNA synthetase (TyrRS): A vital enzyme in protein synthesis. researchgate.net

In fungi, a proposed mechanism is the inhibition of 14-lanosterol demethylase , an enzyme critical for the synthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com

Anticancer and Cytotoxic Investigations

Beyond their antimicrobial properties, benzothiazole derivatives have garnered significant attention for their potential as anticancer agents. nih.gov

Cytotoxic Effects on Specific Cancer Cell Lines

A substantial body of research has demonstrated the cytotoxic effects of various benzothiazole derivatives against a range of human cancer cell lines. The efficacy of these compounds is often linked to the specific substitutions on the benzothiazole core and the phenyl ring.

For instance, fluorinated 2-aryl benzothiazole derivatives have shown potent activity against breast cancer cell lines such as MCF-7. nih.gov Similarly, benzothiazole-thiazolidine derivatives have exhibited cytotoxic activity against C6 glioma cells. nih.gov The introduction of a chlorophenyl group to an oxothiazolidine-based benzothiazole derivative resulted in significant inhibition of the HeLa cervical cancer cell line. nih.gov

Table 2: Cytotoxic Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol (2) | MCF-7 (Breast) | GI₅₀: 0.4 µM | nih.gov |

| Thiourea-Benzothiazole (3) | U-937 (Leukemia) | IC₅₀: 16.23 ± 0.81 µM | nih.gov |

| Pyrrolidine-imidazo-benzothiazole (4) | HepG2, MCF-7, HeLa | Potent at 4.0 µM | nih.gov |

| Chlorophenyl-oxothiazolidine-benzothiazole (53) | HeLa (Cervical) | IC₅₀: 9.76 µM | nih.gov |

| Nitrophenylthizolidene-benzothiazole (71) | C6 (Glioma) | IC₅₀: 0.03 mM | nih.gov |

IC₅₀: Half maximal inhibitory concentration; GI₅₀: Half maximal growth inhibition.

Molecular Targets and Pathways in Antineoplastic Activity

Benzothiazole derivatives have emerged as a significant class of compounds in the development of anticancer agents, targeting various molecular pathways involved in tumor growth and progression. nih.govresearchgate.net These compounds interfere with critical cellular processes such as proliferation, angiogenesis, and cell cycle control. nih.gov

One of the key mechanisms through which benzothiazole derivatives exert their antineoplastic effects is by targeting proteins in hypoxic tumors. nih.gov Hypoxia, a common feature of solid tumors, triggers the activation of hypoxia-inducible factors (HIFs), leading to the overexpression of proteins that promote tumor survival and resistance to therapy. nih.gov Benzothiazole derivatives have been designed to inhibit several of these key targets, including:

Kinases: These enzymes play a crucial role in cell signaling and proliferation. Benzothiazoles have been shown to inhibit various kinases involved in tumorigenesis. nih.gov

Carbonic Anhydrases: Specifically, tumor-associated carbonic anhydrases IX and XII, which are involved in pH regulation and tumor progression, are targets for some benzothiazole derivatives. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2): This enzyme is involved in inflammation and has been implicated in cancer development. nih.gov

For instance, a novel benzothiazole-2-thiol derivative, XC-591, demonstrated significant anti-cancer activity in a murine model of breast cancer. nih.gov Its mechanism of action involves the inhibition of RhoGDI, a protein that regulates the activity of Rho GTPases, which are key players in cell proliferation and metastasis. nih.gov The inhibition of RhoGDI by XC-591 leads to the activation of caspase-3, a key executioner of apoptosis, and a decrease in phosphorylated Akt, a protein involved in cell survival pathways. nih.gov

Furthermore, certain fluorinated 2-aryl benzothiazole derivatives have shown potent anti-tumor activities against breast cancer cell lines. nih.gov The substitution pattern on the phenyl ring was found to be crucial for their cytotoxic effects. nih.gov

Immunomodulatory and Anti-inflammatory Properties

Modulation of Inflammatory Responses

The benzothiazole nucleus is a common feature in compounds exhibiting anti-inflammatory properties. nih.gov These derivatives can modulate various aspects of the inflammatory response, contributing to their therapeutic potential in inflammatory diseases. The anti-inflammatory activity of benzothiazole derivatives is often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which are key mediators of inflammation. nih.gov

Aryl Hydrocarbon Receptor (AhR) Agonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular homeostasis. nih.gov It has been identified as a molecular target for certain benzothiazole derivatives.

A study identified 2-amino-4-methyl-benzothiazole, a methylated analog of a benzothiazole found in white button mushrooms, as a novel AhR modulator. nih.gov This compound was shown to function as an AhR agonist, inducing the expression of the target gene CYP1A1. nih.gov The unsubstituted 2-aminobenzothiazole (B30445) demonstrated even higher AhR agonist activity. nih.gov AhR activation can have diverse effects on the immune system, and the development of specific AhR modulators from the benzothiazole class holds promise for therapeutic interventions in immune-related disorders.

Other Significant Biological Activities

Antidiabetic Potential

Several benzothiazole derivatives have been investigated for their potential in managing diabetes. One of the primary mechanisms of action is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine. nih.gov By inhibiting this enzyme, these compounds can delay glucose absorption and reduce postprandial hyperglycemia. A study on 2-mercapto benzothiazole derivatives identified several compounds with potent α-glucosidase inhibitory activity, significantly more effective than the standard drug acarbose. nih.gov

Another important target for the antidiabetic activity of benzothiazole derivatives is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). mdpi.com PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. mdpi.com Agonism of PPARγ is a well-established mechanism for improving insulin (B600854) sensitivity. In silico and in vivo studies of 2-aminobenzothiazole derivatives linked to isothioureas and guanidines have shown their potential as PPARγ agonists, leading to reduced blood glucose levels and an improved lipid profile in a rat model of type 2 diabetes. mdpi.com

Furthermore, a series of 2-((benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for their hypoglycemic activity, with some compounds showing significant efficacy.

Antitubercular Applications

The emergence of multidrug-resistant tuberculosis has necessitated the search for novel therapeutic agents. Benzothiazole derivatives have shown promise as potent anti-tubercular agents. nih.govnih.govrsc.org

One of the key targets for these compounds is the 7,8-diaminopelargonic acid aminotransferase (DAPA), an enzyme essential for the biosynthesis of biotin, which is vital for the survival of Mycobacterium tuberculosis. nih.gov A study investigating a series of benzothiazole compounds found that {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone exhibited significant activity against both sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov

Another promising target is decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), an enzyme involved in the synthesis of the mycobacterial cell wall. nih.gov Novel benzothiazolylpyrimidine-5-carboxamides have been synthesized and shown to inhibit DprE1, demonstrating potent anti-tubercular activity. nih.gov

The diverse mechanisms of action and the potential to overcome drug resistance make benzothiazole derivatives a valuable scaffold in the development of new anti-tuberculosis drugs.

Anticonvulsant Properties

Certain derivatives of benzothiazole have demonstrated potential as anticonvulsant agents, suggesting their utility in the exploration of new treatments for epilepsy and other seizure disorders. Studies have shown that specific analogues can offer protection against seizures. For instance, research on 6-substituted benzothiazolamines revealed significant anticonvulsant effects in animal models. These compounds were effective in protecting rats against seizures induced by glutamic acid, highlighting their potential to modulate glutamate (B1630785) neurotransmission, a key factor in seizure activity.

Enzyme Inhibition Studies

Benzothiazole derivatives have been the subject of numerous enzyme inhibition studies, targeting a range of enzymes implicated in various diseases.

c-Jun N-terminal Kinase (JNK) Inhibition : A series of 2-thioether-benzothiazoles were synthesized and evaluated as inhibitors of JNK, a family of protein kinases involved in stress signaling pathways that are implicated in diseases like diabetes and neurodegenerative disorders. nih.gov Structure-activity relationship (SAR) studies identified potent and selective allosteric inhibitors of JNK. nih.gov For example, compound BI-87G3 was found to inhibit TNF-α stimulated phosphorylation of c-Jun in a cell-based assay with an IC₅₀ value of 15 µM. nih.gov The studies indicated that the benzothiazole scaffold was superior to benzimidazole (B57391) and benzoxazole (B165842) for JNK inhibition. nih.gov

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition : In the search for novel analgesics, benzothiazole-phenyl-based analogs have been developed as dual inhibitors of sEH and FAAH. nih.gov Concomitant inhibition of these two enzymes has been shown to produce pain-relieving (antinociceptive) effects. nih.gov

Topoisomerase Inhibition : Certain benzothiazole ethyl ureas have demonstrated potent inhibition of DNA gyrase and topoisomerase IV enzymes, with IC₅₀ values ranging from 0.0033 µg/mL to 0.046 µg/mL. mdpi.com

Xanthine (B1682287) Oxidase (XO) Inhibition : In the context of treating gout and hyperuricemia, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as XO inhibitors. nih.gov The derivative with a fluoro group at the para position (5b) showed an IC₅₀ value of 0.57 μM, while the chloro-substituted derivative (5c) had an IC₅₀ of 0.91 μM. nih.gov Kinetic studies revealed that compound 5b acts as a mixed-type inhibitor of the enzyme. nih.gov

The table below summarizes the enzyme inhibitory activities of selected benzothiazole derivatives.

Table 1: Enzyme Inhibition by Benzothiazole Derivatives| Compound/Derivative Class | Target Enzyme(s) | Potency (IC₅₀) | Reference |

|---|---|---|---|

| BI-87G3 | c-Jun N-terminal Kinase (JNK) | 15 µM | nih.gov |

| Benzothiazole ethyl ureas | DNA gyrase, Topoisomerase IV | 0.0033 - 0.046 µg/mL | mdpi.com |

| 2-benzamido-4-methylthiazole-5-carboxylic acid (5b) | Xanthine Oxidase (XO) | 0.57 µM | nih.gov |

| 2-benzamido-4-methylthiazole-5-carboxylic acid (5c) | Xanthine Oxidase (XO) | 0.91 µM | nih.gov |

| Benzothiazole-phenyl analogs | Soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH) | Dual Inhibition | nih.gov |

Analgesic Properties

The development of benzothiazole derivatives as analgesics is an active area of research, particularly through the mechanism of dual enzyme inhibition. As mentioned, compounds that can simultaneously inhibit both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are being explored. nih.gov This dual-target approach is considered a significant advancement in medicinal chemistry for developing new pain management therapies without the potential for drug-drug interactions that can occur with the co-administration of two separate selective inhibitors. nih.gov

Neuroprotective Effects

Benzothiazole derivatives have shown considerable promise for their neuroprotective capabilities, making them attractive candidates for the treatment of neurodegenerative diseases.

Alzheimer's Disease (AD) : The interaction between amyloid-beta peptide (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD) is implicated in the pathogenesis of AD. mdpi.com Frentizole, a benzothiazole derivative, and its analogs have been identified as inhibitors of this interaction. mdpi.com Specifically, compounds 19h and 19l were the most potent inhibitors in a series, with IC₅₀ values of 6.46 and 6.56 μM, respectively. mdpi.com Furthermore, the benzothiazole derivative Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS) and has been evaluated in clinical trials for AD due to its neuroprotective effects, which include blocking voltage-gated sodium channels and inhibiting glutamate release. nih.gov

Parkinson's Disease (PD) : In a rat model of Parkinson's disease induced by rotenone, a compound that inhibits mitochondrial complex I, pre-treatment with 2-(2-Thienyl)Benzothiazoline demonstrated a protective effect against the destructive impacts of rotenone. nih.gov The study concluded that this benzothiazole derivative could be a beneficial agent against various neurodegenerative diseases by reversing gross motor impairments. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Impact of Substituent Position and Nature on Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For benzothiazole derivatives, the nature and position of substituents on the benzothiazole ring and associated phenyl groups significantly influence their pharmacological effects.

For Analgesic Activity : In the development of dual sEH/FAAH inhibitors, SAR studies indicated that the presence of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes, particularly when placed at the ortho and para positions. nih.gov

For Enzyme Inhibition : In the study of JNK inhibitors, it was observed that in the benzothiazole series, activity was similar with or without a methoxy (B1213986) group. nih.gov However, the presence of larger groups like chloro or ethoxy at the 5 or 6 position resulted in inactive compounds, likely due to steric hindrance. nih.gov For xanthine oxidase inhibitors, the presence of a fluoro group at the para position of the benzamido ring (compound 5b) or a chloro group (compound 5c) was critical for excellent inhibitory activity. nih.gov

For Anticancer Activity : While outside the primary focus on neurological properties, QSAR studies on benzothiazole derivatives as anticancer agents have revealed that the presence of hydrophobic groups on one part of the molecule (R1 fragment) can potentiate anticancer activity. chula.ac.thresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.thresearchgate.net This approach allows for the prediction of the activity of new, unsynthesized analogs and provides insights into the structural features required for a specific biological response. chula.ac.th

Several QSAR studies have been performed on benzothiazole derivatives to understand the structural requirements for various biological activities, including anticancer and anthelmintic effects. chula.ac.thbiolscigroup.us For instance, a Group-based QSAR (G-QSAR) analysis on 41 benzothiazole derivatives for anticancer activity identified key structural fragments and properties influencing their potency. chula.ac.thresearchgate.net The models generated indicated that hydrophobic groups at one position (R1) and modifications at another (R2 amino group) were important for enhancing biological activity. researchgate.net

Another QSAR study on 2-thioarylalkyl-1H-Benzimidazole derivatives, which share structural similarities, identified quantum chemical descriptors like the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) as being responsible for their anthelmintic activity. biolscigroup.us Such models provide a rational basis for designing more potent compounds prior to their synthesis. researchgate.netbiolscigroup.us

The table below presents a summary of SAR and QSAR findings for benzothiazole derivatives.

Table 2: Summary of SAR and QSAR Insights| Biological Activity | Key Structural Insights | Model/Method | Reference |

|---|---|---|---|

| Analgesic (sEH/FAAH inhibition) | Trifluoromethyl groups at ortho/para positions are well-tolerated. | SAR | nih.gov |

| Enzyme Inhibition (JNK) | Methoxy group tolerated; larger chloro/ethoxy groups at position 5/6 decrease activity due to steric hindrance. | SAR | nih.gov |

| Enzyme Inhibition (XO) | Fluoro or chloro group at para-position of benzamido ring is crucial for high activity. | SAR | nih.gov |

| Anticancer | Hydrophobic groups at R1 potentiate activity. | G-QSAR | chula.ac.thresearchgate.net |

| Anthelmintic | Activity correlates with dipole moment (μ), EHOMO energy, and smallest negative charge (q-). | QSAR | biolscigroup.us |

Advanced Computational and Theoretical Studies of 2 Methyl 5 Methylthio Benzothiazole

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure, geometry, and reactivity of molecules. These computational approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, especially for medium to large-sized organic molecules. acs.org DFT methods are used to investigate the ground-state electronic structure, optimized geometry, and vibrational frequencies of molecules.

In studies of related benzothiazoles like MeBTH, DFT calculations have been successfully employed to probe reaction mechanisms. acs.org For instance, the B3LYP hybrid functional combined with basis sets like 6-311+G* is a common choice for modeling organic systems in both gas and solution phases. acs.org To improve accuracy, dispersion corrections such as Grimme's DFT-D3 are often included. acs.org Such calculations are crucial for identifying stable intermediates, transition states, and final products in a reaction pathway. acs.org While DFT is generally robust, it can face challenges with complex open-shell systems, where methods like constrained DFT (CDFT) may be employed to handle spin-state complexities, particularly when modeling interactions with molecules like oxygen. acs.org

For 2-Methyl-5-methylthio-benzothiazole, DFT would be applied to:

Determine the most stable conformation by optimizing the geometry.

Calculate bond lengths, bond angles, and dihedral angles.

Predict infrared and Raman spectra from calculated vibrational frequencies.

Serve as the foundation for more advanced analyses like FMO and MEP.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity. numberanalytics.com

HOMO : The outermost orbital containing electrons. Its energy level indicates the ability to donate electrons (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack. youtube.com

LUMO : The innermost orbital without electrons. Its energy level indicates the ability to accept electrons (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more easily polarizable and more reactive. numberanalytics.com FMO analysis has been used to predict the bioactivation of antitumor 2-(4-aminophenyl)benzothiazoles, where it helped to identify the metabolic pathways leading to reactive intermediates. rsc.org For this compound, FMO analysis would be critical in predicting its reactivity towards various reagents.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions.

Red Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen and sulfur. nih.govresearchgate.net

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites susceptible to nucleophilic attack. nih.govresearchgate.net

Green Regions : Represent areas of near-zero potential. nih.gov

For this compound, one would expect to see negative potential (red) localized around the nitrogen atom of the thiazole (B1198619) ring and the sulfur atoms of both the thiazole ring and the methylthio group. Positive potential (blue) would likely be found on the hydrogen atoms of the methyl groups and the aromatic ring. This visualization helps in understanding non-covalent interactions and the initial steps of a chemical reaction. researchgate.net

Reaction Kinetics and Mechanistic Pathways from Theoretical Perspectives

Theoretical studies are crucial for mapping out the detailed steps of a chemical reaction, including the identification of short-lived intermediates and transition states that are challenging to observe experimentally.

The atmospheric fate of volatile organic compounds is often determined by their gas-phase reactions with oxidants like the hydroxyl (OH) radical. nih.gov Detailed theoretical and experimental studies on 2-methylbenzothiazole (B86508) (MeBTH) provide a blueprint for how this compound might behave.

For MeBTH, the reaction with OH radicals proceeds via two primary pathways: acs.orgnih.gov

OH addition to the benzene (B151609) ring : The OH radical attacks one of the four carbon atoms on the benzene ring (C4, C5, C6, or C7), leading to the formation of hydroxylated products. acs.org

Hydrogen abstraction from the methyl group : The OH radical attacks the methyl group at the C2 position, which, after a complex sequence of steps involving oxygen and nitric oxide, leads to the formation of an aldehyde (2-formylbenzothiazole). acs.orgnih.gov

The reaction rate is significantly influenced by the chosen pathway. Theoretical calculations help determine the branching ratios, predicting which pathway is more favorable. For MeBTH, the reaction with OH is about 50% faster than that of the parent benzothiazole (B30560) (BTH). nih.gov The atmospheric lifetime of MeBTH, based on its reaction with OH radicals, is estimated to be around four days. acs.org

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Rate Constant (k) at 298 K | (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Atmospheric Lifetime (at 10⁶ OH radicals cm⁻³) | ~4 days | acs.org |

| Major Reaction Pathways | 1. OH addition to benzene ring (~67%) 2. H-abstraction from C2-methyl group (~33%) | nih.gov |

The transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for reactants to become products. nih.gov Theoretical calculations are essential for locating the geometry of these transient species and calculating their energy, known as the activation energy or barrier. acs.org

In the study of MeBTH oxidation by OH radicals, transition state analysis revealed key mechanistic details:

The activation barrier for the initial addition of the OH radical to the C4 position on the benzene ring was calculated to be 2.9 kcal/mol. acs.org

Analysis of the potential energy surface showed that some reaction steps are highly thermodynamically favorable, driving the reaction forward. nih.gov

| Reaction Step | Description | Activation Barrier (kcal/mol) | Source |

|---|---|---|---|

| OH Addition to C4 | Initial attack of OH radical on the benzene ring. | 2.9 | acs.org |

| Comparison to BTH | The barrier for MeBTH is 0.3 kcal/mol lower than for benzothiazole (BTH). | - | acs.org |

For this compound, similar transition state analyses would be necessary to understand its degradation pathways and predict its environmental persistence and the nature of its oxidation products. The presence of the additional methylthio group would introduce new potential reaction sites, making such theoretical investigations even more critical.

Computational Predictions of Spectroscopic Properties and Their Correlations

Advanced computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations provide deep insights into the molecule's electronic structure and vibrational modes, which are fundamental to understanding its spectroscopic signatures. While specific, in-depth computational studies on this compound are not extensively available in public literature, the methodologies are well-established through research on closely related benzothiazole derivatives. These studies consistently demonstrate a strong correlation between theoretically predicted spectra and experimental findings.

The general approach involves optimizing the molecular geometry of the compound using a selected DFT functional (such as B3LYP or PBE) and a suitable basis set (e.g., 6-31G(d,p) or 6-311+G(d,p)). Following optimization, the same level of theory is employed to calculate various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, usually Tetramethylsilane (TMS).

Studies on related heterocyclic compounds show that DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov For instance, investigations on substituted pyrazole (B372694) derivatives found that functionals like B97D and TPSSTPSS can yield results that correlate well with experimental data. nih.gov For a molecule like this compound, computational models would predict distinct chemical shifts for the aromatic protons on the benzene ring, the methyl protons at the C2 position, and the protons of the methylthio group at the C5 position. Similarly, distinct signals would be calculated for each carbon atom in the molecule. The correlation between calculated and experimental values allows for definitive assignment of the observed NMR signals.

Illustrative Correlation of Calculated vs. Experimental NMR Shifts for a Benzothiazole Analogue

| Atom Type | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Aromatic C-H | 7.20 - 8.10 | 7.15 - 8.05 |

| 2-CH₃ | ~2.80 | ~2.75 |

| S-CH₃ | ~2.50 | ~2.45 |

| Aromatic C | 120 - 155 | 119 - 154 |

| 2-C H₃ | ~20 | ~19.5 |

| S-C H₃ | ~15 | ~14.8 |

Note: The data in this table is illustrative, based on typical values for related benzothiazole structures, and does not represent actual experimental or calculated data for this compound.

Vibrational (Infrared and Raman) Spectroscopy

Theoretical vibrational analysis is crucial for interpreting Infrared (IR) and Raman spectra. After geometry optimization, frequency calculations are performed to predict the vibrational modes of the molecule. These calculations yield a set of frequencies and their corresponding intensities, which can be directly compared to an experimental IR or Raman spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data.

For example, research on 2-(4-methoxyphenyl)benzo[d]thiazole involved calculating the vibrational spectra using multiple DFT methods, including B3LYP. researchgate.net The calculated wavenumbers, once scaled, showed a good linear correlation with the experimental FT-IR spectrum, enabling the assignment of specific bands to vibrational modes such as C-H stretching, C=N stretching of the thiazole ring, and various bending vibrations. researchgate.netresearchgate.net For this compound, computational analysis would help assign bands corresponding to the vibrations of the benzothiazole core, as well as the characteristic modes of the methyl and methylthio substituents.

Illustrative Correlation of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Benzothiazole Analogue

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3060 - 3110 |

| Aliphatic C-H Stretch (CH₃) | 2920 - 2980 | 2930 - 2990 |

| C=N Stretch (Thiazole Ring) | ~1640 | ~1635 |

| Aromatic C=C Stretch | 1450 - 1600 | 1455 - 1605 |

| C-H Bending | 1000 - 1300 | 1005 - 1310 |

| C-S Stretch | 650 - 750 | 655 - 755 |

Note: The data in this table is illustrative, based on typical values for related benzothiazole structures, and does not represent actual experimental or calculated data for this compound.

Electronic (UV-Visible) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This approach calculates the energies of electronic transitions from the ground state to various excited states. The results are presented as absorption wavelengths (λ_max) and oscillator strengths (f), which correspond to the position and intensity of the absorption bands.

Studies on thiazole-azo dyes, which include a 2-methyl-5-benzothiazolyl moiety, have utilized UV-Vis spectroscopy to characterize the electronic properties. mdpi.com Computational analysis via TD-DFT can predict the λ_max values associated with π→π* and n→π* transitions within the conjugated system of the benzothiazole ring. These predictions help to interpret the experimental UV-Vis spectrum and understand the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. scielo.org.za The correlation between the calculated electronic transitions and the observed absorption bands provides confidence in the understanding of the molecule's photophysical properties.

Environmental Occurrence, Fate, and Analytical Methodologies for 2 Methyl 5 Methylthio Benzothiazole

Environmental Distribution and Prevalence as a Contaminant

Detailed research findings on the distribution of 2-Methyl-5-methylthio-benzothiazole in various environmental compartments are not available in the scientific literature.

No specific data on the detection, concentration, or prevalence of this compound in surface water, drinking water, or wastewater has been documented in the reviewed research. Studies on related compounds, such as 2-(methylthio)benzothiazole, have been conducted, but this information does not directly apply to the specified compound.

There is no available scientific information detailing the presence, concentration, or partitioning of this compound in the gas phase or atmospheric aerosols.

Scientific literature lacks specific data on the occurrence and concentration of this compound in soil and sediment matrices.

Environmental Fate and Degradation Pathways

The environmental fate and the specific pathways through which this compound may degrade are not documented in the available scientific research.

There are no studies that have isolated microbial strains capable of degrading this compound or that have described its biodegradation pathways. Research has been conducted on the biodegradation of other benzothiazole (B30560) derivatives, but these findings cannot be extrapolated to this compound.

Information regarding the photolytic degradation of this compound, including its reaction kinetics and transformation products under the influence of light, is not available in the scientific literature.

Chemical Transformation Pathways

One likely pathway involves the oxidation of the sulfur atoms. The methylthio group at the 5-position and the sulfur atom within the thiazole (B1198619) ring are susceptible to oxidation. This can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone derivatives. This type of transformation has been observed for other sulfur-containing organic pollutants in the environment.

Another potential transformation route is initiated by the attack of hydroxyl radicals (OH) in the atmosphere or in aquatic environments. Studies on 2-methylbenzothiazole (B86508) have shown that OH radicals can attack both the benzene (B151609) ring and the methyl group at the C2 position. acs.org Attack on the benzene ring typically results in the formation of various hydroxylated isomers, while attack on the C2-methyl group can lead to the formation of an aldehyde. acs.org For this compound, similar reactions are plausible, leading to hydroxylated derivatives on the benzene ring or oxidation of the C2-methyl group.

Furthermore, the biodegradation of related compounds provides insight into potential pathways. For instance, 2-mercaptobenzothiazole (B37678) (MBT) can be methylated by various bacteria to form 2-methylthiobenzothiazole (MTBT). d-nb.info While this is a formation pathway for a related compound, it highlights the role of microbial activity in the transformation of benzothiazoles. Photolytic degradation is another relevant pathway, as studies on other benzothiazoles have shown their susceptibility to transformation under the influence of light. d-nb.info

Identification and Persistence of Degradation Products

The identification and persistence of degradation products of this compound have not been specifically documented. However, based on the potential transformation pathways, a range of degradation products can be hypothesized.

Oxidation of the methylthio group would yield 2-Methyl-5-(methylsulfinyl)-benzothiazole and 2-Methyl-5-(methylsulfonyl)-benzothiazole. The persistence of these products is unknown but sulfoxide and sulfone derivatives of other contaminants are often more polar and can exhibit different environmental transport and toxicity characteristics compared to the parent compound.

Hydroxylated derivatives of this compound are also expected degradation products from OH radical attack. The persistence of these phenolic compounds can vary depending on environmental conditions, as they may be susceptible to further oxidation and polymerization.

In the context of related compounds, the degradation of the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB) leads to more persistent products such as 2-mercaptobenzothiazole (MBT), 2-methylthiobenzothiazole (MTBT), benzothiazole (BT), and 2-hydroxybenzothiazole (B105590) (HOBT). nih.gov Among these, MTBT has been shown to be relatively stable under aerobic conditions. d-nb.info This suggests that if this compound were to degrade into simpler benzothiazole structures, some of these degradation products could be persistent in the environment.

Advanced Analytical Techniques for Trace Determination in Complex Matrices

The trace determination of this compound in complex environmental matrices necessitates the use of advanced analytical techniques that offer high sensitivity and selectivity. While methods specifically optimized for this compound are not published, the techniques applied to other benzothiazoles are directly applicable.

Chromatographic Separations (Liquid Chromatography, Gas Chromatography)

Liquid chromatography (LC) is a widely used technique for the separation of benzothiazoles from environmental samples. Reversed-phase LC, utilizing a C18 column, is particularly effective. Gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid, allows for the separation of a range of benzothiazoles with varying polarities.

Gas chromatography (GC) can also be employed, especially for the more volatile and less polar benzothiazole derivatives. However, for polar and thermally labile degradation products, LC is generally preferred.

Table 1: Examples of Chromatographic Conditions for Benzothiazole Analysis

| Compound | Chromatographic Mode | Column | Mobile Phase/Carrier Gas | Reference |

|---|---|---|---|---|

| 2-methylthiobenzothiazole | Reversed-Phase LC | Zorbax Eclipse Plus C18 | Water with 0.1% Formic acid and Acetonitrile with 0.1% Formic acid (gradient) | |

| Benzothiazoles | Reversed-Phase LC | RP-18 column | Acetonitrile-water gradient | researchgate.net |

Mass Spectrometry Detection (Tandem Mass Spectrometry, Electrospray Ionization)

Mass spectrometry (MS), particularly when coupled with chromatography, is the premier technique for the detection and quantification of trace levels of benzothiazoles. Electrospray ionization (ESI) is a common ionization source, typically operated in positive ion mode for many benzothiazoles, which are moderately basic compounds. hmdb.ca

Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This is crucial for reducing matrix interference in complex samples like wastewater. For 2-methylthiobenzothiazole, a closely related compound, the protonated molecule [M+H]+ is often selected as the precursor ion.

Table 2: Mass Spectrometry Parameters for the Analysis of a Related Benzothiazole

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|---|

| 2-methylthiobenzothiazole | ESI Positive | 182.0093 | Not specified |

Extraction and Sample Preparation Methodologies (Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective extraction and sample preparation are critical for the accurate determination of trace levels of this compound from environmental matrices. Solid-phase extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of benzothiazoles from aqueous samples. researchgate.net Various sorbent materials can be used, with the choice depending on the polarity of the target analytes.

Liquid-liquid extraction (LLE) is another common method, particularly for industrial wastewater samples. researchgate.net This technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. The choice of solvent and the pH of the aqueous phase are critical parameters to optimize for efficient extraction.

Removal Efficiencies in Water Treatment Processes

There is no specific information available on the removal efficiency of this compound in water treatment processes. However, studies on the removal of the broader class of benzothiazoles in drinking water and wastewater treatment plants provide valuable insights.

In wastewater treatment plants, the removal efficiencies for benzothiazoles can range from negligible to moderate. researchgate.net The effectiveness of the treatment process is dependent on the specific compounds present and the operational parameters of the plant.

Table 3: General Removal Efficiencies of Benzothiazoles in Water Treatment

| Treatment Process | Reported Removal Efficiency for Benzothiazoles | Reference |

|---|---|---|

| Overall in Drinking Water Treatment Plants | 29.3% (mean for total BTHs) | nih.govresearchgate.net |

| Ozonation in DWTPs | 43.1% (for BTHs) | nih.govresearchgate.net |

| Conventional Wastewater Treatment | 0% to 80% | researchgate.net |

| Constructed Wetlands | 83% to 90% | researchgate.net |

Other Research Applications of 2 Methyl 5 Methylthio Benzothiazole

Role in Material Science and Industrial Applications

The unique properties of the benzothiazole (B30560) scaffold, a key component of 2-Methyl-5-methylthio-benzothiazole, make it a valuable building block in material science and various industrial processes.

Precursor for Dyes and Photosensitizers

Benzothiazole derivatives are integral to the synthesis of cyanine (B1664457) dyes. researchgate.net These dyes are notable for their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. The synthesis of these dyes often involves the condensation of a quaternary benzothiazolium salt, which can be derived from compounds like this compound, with other heterocyclic compounds. researchgate.net The resulting dyes have applications in photography and as photosensitizers in various chemical reactions. The structural modifications on the benzothiazole ring, such as the methyl and methylthio groups, can influence the spectral properties of the final dye. researchgate.net Research has shown that the introduction of different substituents on the benzothiazole nucleus can tune the absorption and emission wavelengths of the resulting cyanine dyes. researchgate.net

Intermediate in Chemical Manufacturing

This compound serves as a crucial intermediate in the manufacturing of a range of other chemicals. Its reactive methyl group at the 2-position and the potential for modification of the methylthio group at the 5-position make it a versatile starting material. Benzothiazole and its derivatives are recognized as important scaffolds in the discovery of new agrochemicals. nih.gov The benzothiazole structure is stable and can be easily modified, which is a significant advantage in the development of new chemical entities. nih.gov

Applications as Biocides (Fungicides, Pesticides)

Derivatives of benzothiazole have demonstrated significant biocidal activity, functioning as both fungicides and pesticides. 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a related compound, is a known contact fungicide used to protect crops like barley, cotton, and corn. nih.gov It is also employed as a wood preservative and in the leather industry to prevent fungal deterioration. nih.govnih.govgoogle.com The mechanism of action for the biocidal properties of some benzothiazole derivatives is believed to involve reaction with nucleophilic entities within the cells of the target organisms. herts.ac.uk The fungicidal activity of these compounds has been demonstrated against a variety of fungi, including Aspergillus niger and Penicillium roquefortl. nih.gov

Advanced Imaging Agents and Diagnostic Research

The benzothiazole core structure is also being explored for its potential in the development of advanced imaging agents for diagnostic purposes. While direct research on this compound in this area is limited, the broader class of benzothiazole derivatives has shown promise. For instance, certain cyanine dyes derived from benzothiazoles are being investigated for their ability to identify cancer cells. researchgate.net The development of novel benzothiazole-based compounds for applications in medical imaging continues to be an active area of research.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Key Findings on 2-Methyl-5-methylthio-benzothiazole

This compound is a heterocyclic organic compound featuring a benzothiazole (B30560) core structure with a methyl group at the 2-position and a methylthio group at the 5-position. Its chemical formula is C9H9NS2, and it has a molecular weight of approximately 195.30 g/mol . cymitquimica.com The compound is characterized by a boiling point of 319.2±15.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . chemsrc.com

A convenient and efficient four-step synthesis for this compound has been reported in the scientific literature. tandfonline.com While specific details of this synthesis are proprietary, it highlights a viable pathway for the production of this compound for research and potential commercial purposes.

Unexplored Research Avenues and Existing Challenges

Despite the foundational knowledge of its synthesis and basic physical properties, significant gaps remain in the scientific understanding of this compound. A critical area for future investigation is the comprehensive characterization of its chemical reactivity. Although the benzothiazole moiety is known for its diverse chemical behavior, the specific influence of the 2-methyl and 5-methylthio substituents on the reactivity of the ring system has not been extensively studied.

Furthermore, detailed spectroscopic analysis, including advanced NMR and mass spectrometry studies, would provide a more complete picture of its molecular structure and electronic properties. The current literature lacks in-depth experimental data on these aspects.

A significant challenge in advancing the research on this compound is its limited commercial availability, as some suppliers have discontinued (B1498344) its production. cymitquimica.com This scarcity of material can impede further investigation into its properties and potential applications.

Perspectives on Novel Applications and Rational Design of this compound Derivatives

The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The structural features of this compound suggest several promising avenues for the rational design of novel derivatives with potential therapeutic applications.

The presence of the methylthio group offers a key site for chemical modification. Oxidation of the sulfur atom could lead to sulfoxide (B87167) and sulfone derivatives, which may exhibit altered solubility, polarity, and biological activity. Furthermore, the methyl group at the 2-position could be functionalized to introduce other chemical moieties, potentially leading to compounds with enhanced target-specific interactions.

Given that some benzothiazole derivatives have shown promise as anticancer and antimicrobial agents, future research could focus on designing and synthesizing derivatives of this compound for evaluation in these therapeutic areas. Computational modeling and structure-activity relationship (SAR) studies would be invaluable in guiding the rational design of these new molecules to optimize their biological activity and pharmacokinetic properties. The exploration of its potential as a precursor for the synthesis of more complex heterocyclic systems also represents a promising area of research.

Q & A

Q. Advanced Research Focus

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For benzoxazole analogs, DFT revealed charge distribution patterns influencing antimicrobial activity .

- Molecular Docking: Screen derivatives against target proteins (e.g., fungal CYP51 for antifungals). In 2-aminobenzothiazole studies, docking identified key hydrogen bonds with active-site residues .

- MD Simulations: Evaluate binding stability over time, as demonstrated for benzothiazole-triazole conjugates .

What methodologies validate the biological activity of 2-Methyl-5-methylthiazole derivatives, and how are false positives minimized?

Q. Advanced Research Focus

- Antimicrobial Assays: Use standardized MIC/MBC protocols with positive controls (e.g., fluconazole for fungi) .

- Cytotoxicity Screening: Employ cell viability assays (e.g., MTT) on mammalian cells to rule out non-specific toxicity .

- Metabolic Stability Tests: Conduct microsomal incubation to assess compound degradation in liver enzymes .

For example, 2-mercaptobenzothiazole derivatives showed potent antitubercular activity (MIC = 1.56 µg/mL) after validating against H37Rv strains .

How can researchers address low yields in multi-step syntheses of 2-Methyl-5-methylthiazole-based hybrids?

Q. Advanced Research Focus

- Intermediate Stabilization: Protect reactive groups (e.g., -SH) with acetyl or tert-butyl moieties to prevent side reactions .

- Catalyst Optimization: Screen transition-metal catalysts (e.g., CuI for click chemistry) to improve coupling efficiency .

- Workflow Automation: Use flow chemistry for precise control of reaction parameters (temperature, residence time) .

In triazole-benzothiazole hybrids, yields increased from 45% to 78% after switching from conventional heating to microwave assistance .

What analytical techniques are recommended for characterizing degradation products of 2-Methyl-5-methylthiazole derivatives?

Q. Advanced Research Focus

- HPLC-MS/MS: Identify hydrolytic or oxidative degradation products (e.g., sulfoxide formation) .

- TGA/DSC: Monitor thermal stability and decomposition pathways under controlled atmospheres .

- XRD: Analyze crystallinity changes affecting bioavailability, as seen in benzoxazole salts .

Studies on 2-aminobenzothiazole derivatives detected N-oxide byproducts using high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.